molecular formula C18H12ClN3S B2361129 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine CAS No. 885460-94-6

4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine

Cat. No. B2361129
CAS RN: 885460-94-6
M. Wt: 337.83
InChI Key: LIVNIHJUJOLCOO-UHFFFAOYSA-N
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Description

“4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine” is a chemical compound . It is part of a class of compounds known as pyrimidines, which have received much interest due to their diverse biological potential . Pyrimidines and their derivatives have shown promising anticancer activity, exerting their potential through different action mechanisms .

Scientific Research Applications

Nonlinear Optical Properties

Thiopyrimidine derivatives, including 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine, have significant applications in nonlinear optics (NLO). These compounds exhibit considerable NLO character, making them suitable for optoelectronic high-tech applications (Hussain et al., 2020).

Antifungal Activities

Some derivatives of 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine have been evaluated for antifungal activity. These compounds were found to have preventive effects on various plant diseases like Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).

Antibacterial Applications

The structural versatility of this compound allows for the synthesis of derivatives with antibacterial properties. Some synthesized compounds in this category have been screened and shown to possess antibacterial agent properties (Abdel-Mohsen & Geies, 2008; Abdel-Mohsen & Geies, 2009).

Synthesis of Bioactive Compounds

Thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine, have been used in the synthesis of various bioactive compounds. These compounds have shown remarkable activities towards fungi, bacteria, and inflammation, highlighting their potential in medicinal chemistry (Tolba et al., 2018).

Amplification of Phleomycin

Thienyl- and thiazolyl-pyrimidines with strongly basic side chains, including derivatives of the focal compound, have been studied for their ability to amplify the effects of phleomycin, a chemotherapy drug (Brown, Cowden, & Strekowski, 1982).

Mechanism of Action

Pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

properties

IUPAC Name

4-chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c1-11-2-4-12(5-3-11)14-10-23-18-15(14)16(19)21-17(22-18)13-6-8-20-9-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNIHJUJOLCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine

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